molecular formula C18H25N5O3S B6961704 N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide

N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B6961704
M. Wt: 391.5 g/mol
InChI Key: BMHKLKDUZJKTMK-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, an indazole moiety, and a piperazine ring

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c24-18(20-16-3-8-27(25,26)13-16)12-23-6-4-22(5-7-23)11-14-1-2-15-10-19-21-17(15)9-14/h1-2,9-10,16H,3-8,11-13H2,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHKLKDUZJKTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.

    Synthesis of the Piperazine Derivative: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an alkylating agent.

    Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiol precursor using oxidizing agents such as hydrogen peroxide or peracids.

    Coupling Reactions: The final step involves coupling the indazole and piperazine derivatives with the dioxothiolan ring through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the amide bond, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring may yield sulfone derivatives, while reduction of the amide bond could lead to the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. The dioxothiolan ring may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-5-ylmethyl)piperazin-1-yl]acetamide
  • N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-7-ylmethyl)piperazin-1-yl]acetamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide is unique due to the specific positioning of the indazole moiety, which can significantly influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity and selectivity for biological targets, making it a valuable compound for research and development.

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